molecular formula C15H11NO7 B136101 2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 150321-92-9

2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B136101
CAS RN: 150321-92-9
M. Wt: 317.25 g/mol
InChI Key: JMQAALOXLOSYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C15H11NO7 . It is also known by other names such as “7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester” and "(2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent yielded the respective amide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidinone ring attached to a chromene ring via an ester linkage . The chromene ring is substituted with a methoxy group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.25 g/mol . Its InChI and SMILES strings, which provide a textual representation of its structure, are also available .

Scientific Research Applications

Fluorescent Labeling of Biomolecules

This compound is widely used for the fluorescent labeling of biomolecules, particularly peptides and proteins. The ester reacts with primary amine groups to form stable amide bonds, introducing a fluorescent tag that can be detected using specific wavelengths of light. This application is crucial in various assays and studies involving protein-protein interactions, enzyme activities, and cellular localization of biomolecules .

Analytical Chemistry

In analytical chemistry, 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester serves as a reference compound in the purification, separation, and analysis of coumarin compounds. Its distinct fluorescence properties allow for easy tracking and quantification during chromatographic processes .

Organic Synthesis

The compound finds application in organic synthesis, where it is used as a building block for more complex molecules. Its reactive succinimidyl group can be utilized to introduce various functional groups, aiding in the synthesis of diverse organic compounds .

Peptide Conjugation

It is particularly useful in peptide conjugation, where it is employed to attach fluorescent tags to peptides. This is often done to study peptide behavior, structure, and dynamics in solution or within cells .

Nucleotide Labeling

The compound is also used in nucleotide labeling, where it tags nucleic acids for fluorescence-based detection. This application is essential in genomics research, including DNA sequencing and gene expression analysis .

Cell Membrane Studies

Due to its ability to react with amino groups, this compound is used to label cell membranes. This application is significant in cell biology for tracking cell movement, cell-cell interaction, and membrane dynamics .

Neuroscience Research

In neuroscience, the compound is utilized for labeling neuropeptides. This allows for the visualization and study of neuropeptide distribution and function within the nervous system .

Environmental Testing

Lastly, 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is used in environmental testing. Its strong fluorescence can be leveraged to detect the presence of specific compounds in environmental samples, aiding in pollution monitoring and control .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications. Similar compounds have shown promise in the treatment of epilepsy and pain , suggesting that this compound could also have potential uses in these areas.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO7/c1-21-9-3-2-8-6-10(14(19)22-11(8)7-9)15(20)23-16-12(17)4-5-13(16)18/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQAALOXLOSYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375220
Record name 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS RN

150321-92-9
Record name 2,5-Dioxo-1-pyrrolidinyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150321-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Q & A

Q1: What makes 7-methoxycoumarin-3-carboxylic acid N-succinimidyl ester (MCSE) a suitable fluorescent label for neuropeptides?

A1: MCSE is a useful fluorescent label for neuropeptides because it forms stable conjugates with these molecules and improves their detection capabilities. [] The research shows that MCSE reacts with the amine groups present in neuropeptides like Met-enkephalin, Leu-enkephalin, and neurotensin. This reaction results in labeled neuropeptides with a longer absorption and fluorescence wavelength compared to the native peptides. [] This shift in spectral properties is advantageous as it minimizes interference from background fluorescence often encountered in biological samples.

Q2: What analytical techniques were used to characterize the MCSE-labeled neuropeptides in the study?

A2: The researchers utilized two main analytical techniques: High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). [] HPLC enabled the separation and identification of the labeled neuropeptides based on their different retention times under specific gradient conditions. [] MALDI-TOF-MS analysis provided further confirmation by determining the molecular weight of the labeled products, verifying the successful conjugation of MCSE to the neuropeptides. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.